Entadamide A glucoside Entadamide A glucoside Entadamide A glucoside is a natural product found in Entada rheedei and Entada phaseoloides with data available.
Brand Name: Vulcanchem
CAS No.: 138916-58-2
VCID: VC7838519
InChI: InChI=1S/C12H21NO7S/c1-21-5-2-8(15)13-3-4-19-12-11(18)10(17)9(16)7(6-14)20-12/h2,5,7,9-12,14,16-18H,3-4,6H2,1H3,(H,13,15)
SMILES: CSC=CC(=O)NCCOC1C(C(C(C(O1)CO)O)O)O
Molecular Formula: C12H21NO7S
Molecular Weight: 323.36 g/mol

Entadamide A glucoside

CAS No.: 138916-58-2

Cat. No.: VC7838519

Molecular Formula: C12H21NO7S

Molecular Weight: 323.36 g/mol

* For research use only. Not for human or veterinary use.

Entadamide A glucoside - 138916-58-2

Specification

CAS No. 138916-58-2
Molecular Formula C12H21NO7S
Molecular Weight 323.36 g/mol
IUPAC Name 3-methylsulfanyl-N-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]prop-2-enamide
Standard InChI InChI=1S/C12H21NO7S/c1-21-5-2-8(15)13-3-4-19-12-11(18)10(17)9(16)7(6-14)20-12/h2,5,7,9-12,14,16-18H,3-4,6H2,1H3,(H,13,15)
Standard InChI Key FISKBHZVUFLWDZ-UHFFFAOYSA-N
SMILES CSC=CC(=O)NCCOC1C(C(C(C(O1)CO)O)O)O
Canonical SMILES CSC=CC(=O)NCCOC1C(C(C(C(O1)CO)O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Entadamide A glucoside (systematic name: Entadamide A-β-D-glucopyranoside) is characterized by a dual-component structure: a sulfur-containing amide aglycone (Entadamide A) covalently bonded to a β-D-glucopyranosyl group via an O-glycosidic linkage . The aglycone moiety, (E)-N-(2-hydroxyethyl)-3-(methylthio)acrylamide, contributes a sulfhydryl group that enhances reactivity with biological targets, while the glucoside unit improves aqueous solubility and bioavailability .

Table 1: Key Physicochemical Properties of Entadamide A Glucoside

PropertyValue
Molecular FormulaC₁₂H₂₁NO₇S
Molecular Weight (Da)323.36
CAS Registry Number138916-58-2
SolubilityMethanol-soluble, water-miscible
Key Functional GroupsSulfhydryl amide, β-glucoside

Structural elucidation via IR, MS, and NMR spectroscopy confirms the (E)-configuration of the acrylamide double bond and the β-anomeric configuration of the glucopyranosyl group . The compound’s instability under acidic conditions necessitates careful handling during extraction and storage.

Natural Sources and Extraction Methodologies

Biosynthetic Origins

Entadamide A glucoside is biosynthesized in the seeds of Entada phaseoloides, a plant native to Southeast Asia and the Pacific Islands. The compound accumulates in kernel nuts as part of the plant’s chemical defense mechanism against pathogens and herbivores .

Extraction and Purification

Industrial-scale isolation remains challenging due to the compound’s labile glycosidic bond. Current protocols involve:

  • Methanolic Extraction: Crushed kernels are macerated in 70% methanol to solubilize polar constituents.

  • Liquid-Liquid Partitioning: The crude extract is partitioned with 1-butanol to concentrate glycosides.

  • Chromatographic Purification: Sequential silica gel and Sephadex LH-20 chromatography yield purified Entadamide A glucoside, with a typical yield of 0.2–0.5% (w/w).

Pharmacological Activities

Anti-Complement Activity

Entadamide A glucoside itself lacks direct anti-complement activity but acts as a prodrug. Intestinal β-glucosidases hydrolyze the glycosidic bond, releasing Entadamide A, which inhibits both classical (CH₅₀: 349 ± 19 μg/mL) and alternative (AP₅₀: 301 ± 10 μg/mL) complement pathways . This activity surpasses that of structurally related compounds like Phaseoloidin (CH₅₀: 507 ± 14 μg/mL).

Antioxidant Effects

The compound scavenges free radicals in DPPH (IC₅₀: 28.4 μM) and ABTS (IC₅₀: 32.1 μM) assays, mitigating oxidative stress in cellular models. Its aglycone exhibits enhanced activity due to improved membrane permeability.

Antibacterial Properties

Metabolic Pathways and Pharmacokinetics

Intestinal Metabolism

Human fecal microbiota rapidly deglycosylate Entadamide A glucoside (t₁/₂: 9 hours) compared to Phaseoloidin (t₁/₂: 48 hours), reflecting steric differences in glycosidic bond accessibility. The resulting Entadamide A exhibits prolonged systemic exposure (AUC₀–∞: 1,240 ng·h/mL).

Table 2: Comparative Metabolic Profiles of Entadamide A Glucoside and Analogues

CompoundDegradation Time (h)Primary MetaboliteBioactivity of Metabolite
Entadamide A glucoside9Entadamide AAnti-complement, antibacterial
Phaseoloidin48Homogentisic acidAntioxidant

Structural and Functional Comparisons with Analogues

Entadamide A vs. Homogentisic Acid Derivatives

The sulfur-containing amide core of Entadamide A confers superior anti-complement activity (CH₅₀: 349 vs. 457 μg/mL for homogentisic acid) due to thiol-mediated inhibition of C3 convertase .

Table 3: Pharmacological Comparison of Entadamide Derivatives

CompoundAnti-Complement CH₅₀ (μg/mL)Antioxidant IC₅₀ (μM)Antibacterial MIC (μg/mL)
Entadamide A glucosideInactive28.464 (S. aureus)
Entadamide A349 ± 1918.716 (S. aureus)
Phaseoloidin507 ± 1445.2>128

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